2,3,4,6-Tetrafluorophenyl isothiocyanate
Overview
Description
2,3,4,6-Tetrafluorophenyl isothiocyanate is an organic compound with the molecular formula C₇HF₄NS and a molecular weight of 207.148 g/mol . It is characterized by the presence of four fluorine atoms attached to a phenyl ring and an isothiocyanate functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluorophenyl isothiocyanate typically involves the reaction of 2,3,4,6-tetrafluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:
C6H2F4NH2+CSCl2→C6H2F4NCS+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetrafluorophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with this compound to form thioureas under mild conditions.
Alcohols and Thiols: React to form carbamates and dithiocarbamates, respectively, often in the presence of a base.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2,3,4,6-Tetrafluorophenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable thiourea linkages.
Medicine: Investigated for potential use in drug development and as a labeling reagent for diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrafluorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable thiourea, carbamate, or dithiocarbamate linkages. These interactions can modify the chemical and biological properties of the target molecules, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorophenyl isothiocyanate
- 2,4,6-Trifluorophenyl isothiocyanate
- 2,3,5,6-Tetrafluorophenyl isothiocyanate
Uniqueness
2,3,4,6-Tetrafluorophenyl isothiocyanate is unique due to the specific arrangement of fluorine atoms on the phenyl ring, which can influence its reactivity and the properties of the products formed. This distinct structure can lead to different reactivity patterns compared to other fluorinated isothiocyanates, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,2,3,5-tetrafluoro-4-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NS/c8-3-1-4(9)7(12-2-13)6(11)5(3)10/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJUHOHJQHTIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N=C=S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233340 | |
Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-86-7 | |
Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084348867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,6-Tetrafluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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